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4,4'-Sulphonylbis(2,6-

dibromophenol)

Cat. No.: B146726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,4'-Sulphonylbis(2,6-dibromophenol), also known as Tetrabromobisphenol S (TBBPS), is a

brominated flame retardant and a key intermediate in organic synthesis. Its molecular structure,

characterized by two dibrominated phenolic rings linked by a sulfonyl group, imparts properties

that are of significant interest in materials science and potentially in the development of novel

pharmaceutical compounds. A thorough understanding of its spectroscopic signature is

paramount for its identification, quality control, and for elucidating its role in various chemical

and biological processes.

This technical guide provides an in-depth analysis of the spectroscopic data for 4,4'-
Sulphonylbis(2,6-dibromophenol), covering mass spectrometry, infrared (IR) spectroscopy,

and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is

synthesized from available spectral data and predictive analysis based on established

principles and analogous compounds, offering a comprehensive resource for researchers.

Molecular Structure
The structural formula of 4,4'-Sulphonylbis(2,6-dibromophenol) is presented below. The

molecule's symmetry and the presence of various functional groups, including hydroxyl,

sulfonyl, and carbon-bromine bonds, give rise to a unique spectroscopic profile.
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Figure 2: Proposed key fragmentation pathway for 4,4'-Sulphonylbis(2,6-dibromophenol).

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable

information about the functional groups present.

Experimental Protocol: KBr Pellet Method
For solid samples like 4,4'-Sulphonylbis(2,6-dibromophenol), the Potassium Bromide (KBr)

pellet technique is a standard method for obtaining high-quality IR spectra.

Sample Preparation: A small amount of the finely ground sample (1-2 mg) is intimately mixed

with spectroscopic grade KBr powder (100-200 mg).

Pellet Formation: The mixture is placed in a die and compressed under high pressure

(several tons) to form a thin, transparent pellet.

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer,

and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also

recorded for background correction.
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Causality Behind Experimental Choices: KBr is transparent in the mid-infrared region, making it

an ideal matrix for solid samples. The high pressure applied during pellet formation minimizes

scattering of the infrared beam, resulting in a high-quality spectrum.

Expected Data and Interpretation
While a publicly available, high-resolution spectrum is not readily accessible, the expected IR

absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

3500 - 3200 O-H stretch (phenolic) Broad, Medium

3100 - 3000 C-H stretch (aromatic) Weak

1600 - 1450 C=C stretch (aromatic ring) Medium to Strong

1350 - 1300 & 1175 - 1150 S=O stretch (sulfonyl) Strong

1250 - 1180 C-O stretch (phenolic) Strong

700 - 500 C-Br stretch Medium to Strong

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region would be a clear

indication of the hydroxyl group. The strong absorptions corresponding to the S=O stretching

vibrations are characteristic of the sulfonyl group. The C-Br stretching vibrations are expected

in the fingerprint region at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), is often added.
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and

the magnetic field is "shimmed" to achieve homogeneity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting signals (Free Induction Decay, FID) are detected.

Data Processing: The FID is mathematically transformed (Fourier Transform) to produce the

NMR spectrum.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent

signals that would obscure the analyte's signals. DMSO-d₆ is a good choice for this compound

due to its ability to dissolve polar aromatic compounds and to observe exchangeable protons

like the phenolic -OH.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)
Due to the symmetry of the molecule, only two types of protons are expected in the ¹H NMR

spectrum: the aromatic protons and the phenolic hydroxyl protons.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~10.5 Singlet (broad) 2H Phenolic -OH

~8.0 Singlet 4H Aromatic C-H

The aromatic protons are expected to appear as a singlet due to the symmetrical substitution

pattern on the benzene rings. The phenolic hydroxyl proton is expected to be a broad singlet,

and its chemical shift can be concentration-dependent.

Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)
The symmetry of the molecule simplifies the ¹³C NMR spectrum, with only four distinct carbon

signals expected.
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Chemical Shift (δ, ppm) Assignment

~150 C-OH

~140 C-S

~135 C-H

~115 C-Br

The chemical shifts are predictions based on the expected electronic environment of each

carbon atom. The carbon attached to the electron-withdrawing sulfonyl group (C-S) and the

electronegative oxygen (C-OH) are expected to be the most downfield. The carbon attached to

bromine (C-Br) would be shielded relative to an unsubstituted carbon but deshielded compared

to a C-H carbon in a similar environment.

Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for 4,4'-
Sulphonylbis(2,6-dibromophenol). The provided mass spectrometry data, coupled with the

predicted IR and NMR spectral features, offer a robust framework for the identification and

characterization of this important compound. The detailed experimental protocols and

interpretations are intended to serve as a valuable resource for researchers in their analytical

and developmental endeavors. As with any analytical work, it is recommended to acquire

experimental data on the specific sample of interest to confirm these findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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